Methanone, (3,5-dimethoxyphenyl)(2,5-dimethylphenyl)-
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Overview
Description
(3,5-Dimethoxy-phenyl)-(2,5-dimethyl-phenyl)-methanone is an organic compound characterized by the presence of methoxy and dimethyl groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxy-phenyl)-(2,5-dimethyl-phenyl)-methanone typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2,5-dimethylphenylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxy-phenyl)-(2,5-dimethyl-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and dimethyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(3,5-Dimethoxy-phenyl)-(2,5-dimethyl-phenyl)-methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxy-phenyl)-(2,5-dimethyl-phenyl)-methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxyphenol
- 3,4-Dimethoxyphenylacetic acid
- 3,5-Dimethylphenol
Uniqueness
(3,5-Dimethoxy-phenyl)-(2,5-dimethyl-phenyl)-methanone is unique due to the presence of both methoxy and dimethyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and development.
Properties
CAS No. |
1017131-99-5 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-(2,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C17H18O3/c1-11-5-6-12(2)16(7-11)17(18)13-8-14(19-3)10-15(9-13)20-4/h5-10H,1-4H3 |
InChI Key |
YDFMLGNOOPCOKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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